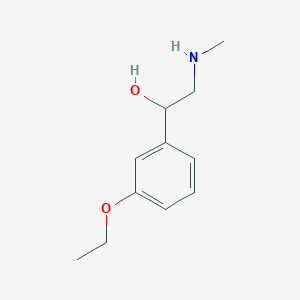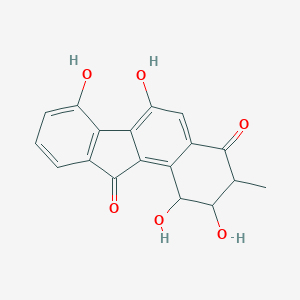
Fluostatin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluostatin B is a natural product that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the fluostatin family of compounds, which are produced by the bacterium Pseudomonas fluorescens. Fluostatin B has been found to exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. In
Wirkmechanismus
The mechanism of action of fluostatin B is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemische Und Physiologische Effekte
Fluostatin B has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. It has also been found to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol, which could have implications for the treatment of hypercholesterolemia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using fluostatin B in lab experiments is its broad range of biological activities. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory effects, making it a versatile compound for studying different biological processes. However, one of the limitations is the difficulty in obtaining the compound in large quantities. The isolation and purification process can be time-consuming and expensive, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on fluostatin B. One area of interest is its potential as a therapeutic agent for the treatment of bacterial and fungal infections. Another area of research is its potential as an anticancer agent. Further studies are needed to elucidate the mechanism of action of fluostatin B and to identify potential drug targets. Additionally, there is potential for the development of synthetic analogs of fluostatin B with improved pharmacological properties.
In conclusion, fluostatin B is a natural product with a range of biological activities that make it a promising compound for scientific research. Its antimicrobial, antitumor, and anti-inflammatory effects have been the subject of several studies, and its potential therapeutic applications are being explored. Further research is needed to fully understand the mechanism of action of fluostatin B and to identify potential drug targets.
Wissenschaftliche Forschungsanwendungen
Fluostatin B has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its antimicrobial activity. Fluostatin B has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to exhibit antifungal activity against Candida albicans.
Another area of research is its antitumor activity. Fluostatin B has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
CAS-Nummer |
158906-40-2 |
|---|---|
Produktname |
Fluostatin B |
Molekularformel |
C18H14O6 |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
1,2,6,7-tetrahydroxy-3-methyl-2,3-dihydro-1H-benzo[a]fluorene-4,11-dione |
InChI |
InChI=1S/C18H14O6/c1-6-15(21)8-5-10(20)13-11-7(3-2-4-9(11)19)17(23)14(13)12(8)18(24)16(6)22/h2-6,16,18-20,22,24H,1H3 |
InChI-Schlüssel |
PLKATXVLQJQTSA-UHFFFAOYSA-N |
SMILES |
CC1C(C(C2=C3C(=C(C=C2C1=O)O)C4=C(C3=O)C=CC=C4O)O)O |
Kanonische SMILES |
CC1C(C(C2=C3C(=C(C=C2C1=O)O)C4=C(C3=O)C=CC=C4O)O)O |
Synonyme |
1,2,3,4-tetrahydro-1,2,6,7-tetrahydroxy-3-methyl-11H-benzo(a)fluorenone-4,11-dione fluostatin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



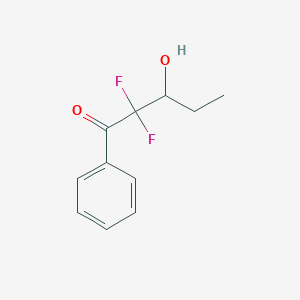
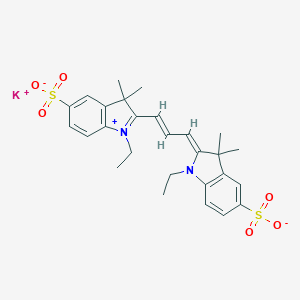
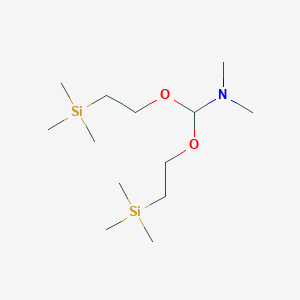
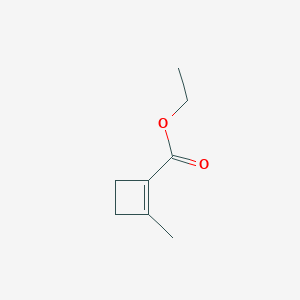
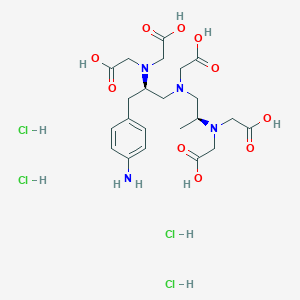
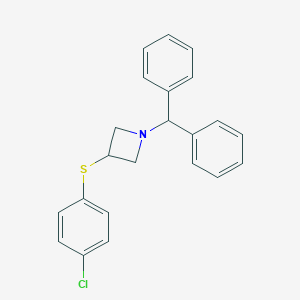
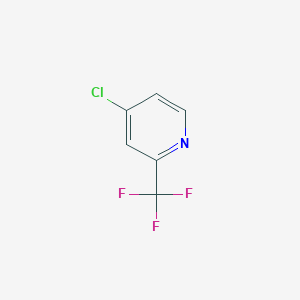
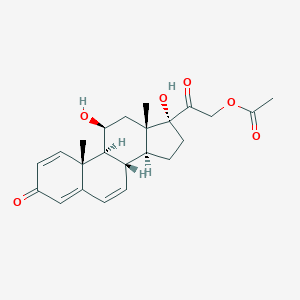
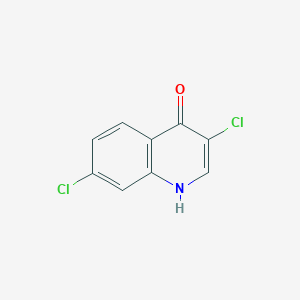
![Methyl 2-[5-acetyloxy-6-(methoxymethyl)-4-(2-methoxy-2-oxoethoxy)oxan-3-yl]oxyacetate](/img/structure/B138557.png)
![2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine](/img/structure/B138558.png)
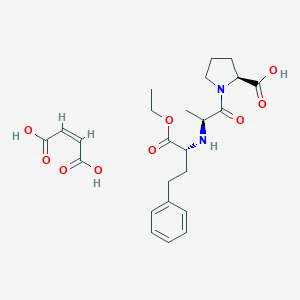
![2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI)](/img/structure/B138565.png)
